Hydroxy-PEG3-sulfonic acid
CAS No.: 173459-90-0
Cat. No.: VC0530204
Molecular Formula: C8H18O7S
Molecular Weight: 258.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173459-90-0 |
|---|---|
| Molecular Formula | C8H18O7S |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |
| Standard InChI | InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) |
| Standard InChI Key | PWODSFSRWAVESG-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCS(=O)(=O)O)O |
| Canonical SMILES | C(COCCOCCOCCS(=O)(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hydroxy-PEG3-sulfonic acid features a triethylene glycol spacer (PEG3) bridging a hydroxyl group and a sulfonic acid group. The PEG3 backbone ensures flexibility and solubility, while the terminal groups enable diverse chemical modifications. The sulfonic acid group, a strong acid (pKa ~1), enhances aqueous solubility and facilitates ionic interactions, whereas the hydroxyl group participates in nucleophilic reactions such as esterification or etherification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈O₇S | |
| Molecular Weight | 258.29 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | 420.7±40.0 °C (extrapolated) | |
| Storage Conditions | -20°C, dry environment |
The compound’s hydrophilicity is evident from its solubility in water (>100 mg/mL) and polar solvents like dimethyl sulfoxide (DMSO) . Its stability under ambient conditions is limited, necessitating storage at -20°C to prevent degradation .
Synthesis and Manufacturing
Oxidation of Hydroxy Mercaptans
A patented method for synthesizing hydroxy sulfonic acids involves oxidizing hydroxy mercaptans with hydrogen peroxide (H₂O₂) . For Hydroxy-PEG3-sulfonic acid, the precursor is likely a mercapto-PEG3-alcohol, which undergoes selective sulfur oxidation:
This reaction proceeds without requiring carboxylic or percarboxylic acid catalysts, simplifying purification . The process yields high-purity (>98%) product, critical for pharmaceutical applications.
Industrial-Scale Production
BroadPharm and VulcanChem list Hydroxy-PEG3-sulfonic acid as a research-grade reagent, priced at €675 per 250 mg . Scaling this synthesis necessitates optimizing reaction kinetics and minimizing byproducts. The patent highlights that excess H₂O₂ ensures complete oxidation, while temperature control (25–50°C) prevents over-oxidation of the PEG backbone .
Applications in Biotechnology and Medicine
Drug Delivery Systems
The PEG3 spacer reduces immunogenicity and prolongs circulation half-life of conjugated therapeutics. For example, attaching Hydroxy-PEG3-sulfonic acid to liposomes enhances their stability in serum, enabling targeted delivery of anticancer drugs . The sulfonic acid group further allows ionic interactions with cationic proteins, facilitating complex formation.
PROTAC Linkers
Although Hydroxy-PEG3-acid (CAS 518044-49-0) is explicitly cited as a PROTAC linker , the sulfonic acid variant offers advantages in solubility for proteolysis-targeting chimeras. These bifunctional molecules recruit E3 ubiquitin ligases to degrade disease-causing proteins, with PEG linkers ensuring proper spatial orientation .
Surface Modification
In materials science, the compound functionalizes nanoparticles and sensors. The sulfonic acid group binds to metal oxides (e.g., TiO₂), creating hydrophilic coatings that resist biofouling.
Comparative Analysis with Related PEG Derivatives
Table 2: Comparison of PEG-Based Sulfonic Acids
| Compound | Functional Groups | Molecular Weight | Key Application |
|---|---|---|---|
| Hydroxy-PEG3-sulfonic acid | -OH, -SO₃H | 258.29 g/mol | Drug delivery, bioconjugation |
| Hydroxy-PEG3-acid | -OH, -COOH | 266.29 g/mol | PROTAC synthesis |
| 3-Hydroxypropane-1-sulfonic acid | -OH, -SO₃H | 140.16 g/mol | Electroplating, detergents |
Hydroxy-PEG3-sulfonic acid’s higher molecular weight and PEG chain length make it preferable for applications requiring extended circulation times, whereas shorter-chain analogs suit industrial processes .
Future Directions and Challenges
Expanding Therapeutic Applications
Ongoing research explores its use in mRNA vaccine formulations, where PEGylated lipids stabilize lipid nanoparticles. The sulfonic acid group could enhance binding to cationic ionizable lipids, improving encapsulation efficiency.
Scalability and Cost Reduction
Current synthesis methods are cost-prohibitive for large-scale use. Innovations in continuous-flow reactors or biocatalytic oxidation could lower production costs .
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